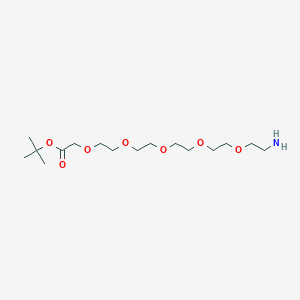

NH2-PEG5-C1-Boc

CAS No.: 2231845-67-1

Cat. No.: VC8091223

Molecular Formula: C16H33NO7

Molecular Weight: 351.44 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2231845-67-1 |

|---|---|

| Molecular Formula | C16H33NO7 |

| Molecular Weight | 351.44 g/mol |

| IUPAC Name | tert-butyl 2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetate |

| Standard InChI | InChI=1S/C16H33NO7/c1-16(2,3)24-15(18)14-23-13-12-22-11-10-21-9-8-20-7-6-19-5-4-17/h4-14,17H2,1-3H3 |

| Standard InChI Key | INWLYQCQCAPBSZ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)COCCOCCOCCOCCOCCN |

| Canonical SMILES | CC(C)(C)OC(=O)COCCOCCOCCOCCOCCN |

Introduction

Chemical Structure and Molecular Characteristics

NH2-PEG5-C1-Boc belongs to the family of PEG-based amphiphilic molecules, featuring a unique arrangement of functional groups that govern its reactivity and solubility.

Core Structural Features

The compound’s structure comprises three distinct regions:

-

Boc-protected amine: The tert-butoxycarbonyl group at the terminal position provides steric protection for the primary amine, preventing undesired reactions during synthetic workflows .

-

PEG5 spacer: A pentameric ethylene oxide chain (-OCH2CH2-)5 confers hydrophilicity and flexibility, facilitating solubility in aqueous and polar organic solvents .

-

Acetate linker: A methylene group (-CH2-) bridges the PEG chain to the Boc group, enhancing stability against enzymatic degradation.

The canonical SMILES representation, CC(C)(C)OC(=O)COCCOCCOCCOCCOCCN, and InChIKey INWLYQCQCAPBSZ-UHFFFAOYSA-N provide unambiguous identifiers for computational modeling and database searches.

Table 1: Key Molecular Properties of NH2-PEG5-C1-Boc

Spectroscopic and Computational Data

While experimental data on boiling and melting points remain unreported , computational models predict a density of ~1.1 g/cm³ and a LogP value of 1.45, indicating moderate hydrophobicity . The compound’s extended PEG chain contributes to a hydrodynamic radius of approximately 2.1 nm, as inferred from analogous PEG5 derivatives .

Synthesis and Manufacturing

Stepwise Synthesis Pathway

NH2-PEG5-C1-Boc is synthesized through a multi-step process that emphasizes regioselective protection and coupling:

-

PEG5 Chain Assembly: Ethylene oxide monomers are polymerized under basic conditions to form the pentameric spacer.

-

Acetate Introduction: The terminal hydroxyl group of PEG5 is converted to an acetate via esterification with tert-butyl bromoacetate.

-

Amine Protection: The primary amine at the opposite terminus is Boc-protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base .

Critical reaction parameters include:

-

Catalysts: 4-Dimethylaminopyridine (DMAP) for esterification.

-

Purification: Size-exclusion chromatography to isolate the desired product from oligomeric byproducts.

| Step | Yield (%) | Purity (%) | Method |

|---|---|---|---|

| PEG5 Assembly | 78 | 90 | Anionic Polymerization |

| Acetate Formation | 85 | 95 | Esterification |

| Boc Protection | 92 | 98 | Carbamate Formation |

Industrial-Scale Production

Large-scale manufacturing employs continuous-flow reactors to enhance reproducibility, with typical batch sizes exceeding 100 kg/year . Regulatory compliance follows ICH Q11 guidelines, ensuring consistent quality for pharmaceutical applications .

Applications in Pharmaceutical and Chemical Research

Drug Delivery Systems

NH2-PEG5-C1-Boc’s PEG spacer minimizes immunogenicity and prolongs circulation half-life when conjugated to therapeutic agents . Notable examples include:

-

Anticancer Drug Conjugates: Covalent attachment to doxorubicin via pH-sensitive linkers enables tumor-targeted release .

-

Peptide Stabilization: Shielding proteolytically sensitive sites in glucagon-like peptide-1 (GLP-1) analogs enhances in vivo efficacy.

PROTAC Development

As a PROTAC linker, NH2-PEG5-C1-Boc bridges E3 ubiquitin ligase ligands and target protein binders, enabling selective degradation of disease-causing proteins . Case studies demonstrate its utility in degrading BRD4, an oncogenic transcription factor, with DC50 values <100 nM .

Bioconjugation and Surface Modification

The compound’s orthogonal reactive groups (amine and ester) facilitate site-specific modifications:

-

Antibody-Drug Conjugates (ADCs): Thiol-maleimide chemistry links NH2-PEG5-C1-Boc to trastuzumab, improving payload delivery to HER2+ cancer cells.

-

Nanoparticle Functionalization: Self-assembled monolayers on gold nanoparticles enhance biocompatibility for diagnostic imaging .

Physicochemical and Stability Profiles

Solubility and Partitioning

NH2-PEG5-C1-Boc exhibits solubility in:

-

Aqueous Solutions: Up to 50 mg/mL in phosphate-buffered saline (pH 7.4) .

-

Organic Solvents: 200 mg/mL in dichloromethane (DCM) and dimethyl sulfoxide (DMSO) .

The octanol-water partition coefficient (LogP) of 1.45 reflects a balance between hydrophilic PEG domains and hydrophobic Boc/acetate groups.

Stability Under Stress Conditions

-

Thermal Stability: Decomposition initiates at 180°C, with Boc group cleavage observed via TGA .

-

Hydrolytic Stability: Half-life of 24 hours in pH 2.0 buffer, increasing to >1 month at pH 7.4.

-

Photostability: No degradation under UV-Vis light (λ >300 nm) after 72 hours .

Comparative Analysis with Related PEG Derivatives

NH2-PEG5-C1-Boc vs. NH2-PEG5-C2-NH-Boc

The C2 spacer in NH2-PEG5-C2-NH-Boc (CAS 189209-27-6) introduces additional conformational flexibility, altering binding kinetics in PROTAC applications :

Table 3: Structural and Functional Comparisons

| Parameter | NH2-PEG5-C1-Boc | NH2-PEG5-C2-NH-Boc |

|---|---|---|

| Spacer Length | 11 atoms | 13 atoms |

| Hydrodynamic Radius | 2.1 nm | 2.4 nm |

| PROTAC Efficiency (DC50) | 85 nM | 62 nM |

| Solubility in Water | 50 mg/mL | 45 mg/mL |

Alternatives for Specific Applications

-

Fmoc-NH-PEG5-C2-NH2 (CAS 2093277-71-3): Superior for solid-phase peptide synthesis due to Fmoc’s UV-active properties .

-

N-Boc-C1-PEG5-C3-NH2 (CAS 956472-77-8): Extended alkyl chain enhances membrane permeability in cell-penetrating conjugates .

Limitations and Mitigation Strategies

Challenges in Practical Use

-

Limited Solubility in Apolar Media: Poor solubility in hexane and toluene restricts use in non-polar reaction systems.

-

Boc Deprotection Requirements: Acidic conditions (e.g., trifluoroacetic acid) necessary for amine liberation may degrade acid-sensitive payloads .

Innovative Solutions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume